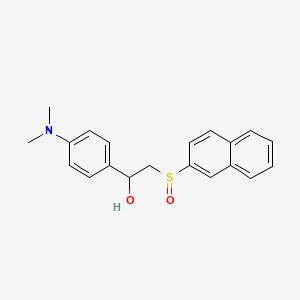
p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dimethylaminophenyl group and a naphthalen-2-ylsulfinyl group attached to an ethanol backbone, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL typically involves multi-step organic reactions. One common method includes the reaction of 4-dimethylaminobenzaldehyde with 2-naphthalenethiol in the presence of a base to form the corresponding thioether. This intermediate is then oxidized to the sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. Finally, the sulfoxide is reacted with an appropriate alcohol under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of substituted dimethylaminophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of 1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the naphthalen-2-ylsulfinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Dimethylaminophenyl)pyridine derivatives .
- 2-(4-Dimethylaminophenyl)benzothiazole derivatives .
Uniqueness
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL is unique due to its combination of a dimethylaminophenyl group and a naphthalen-2-ylsulfinyl group, which imparts distinct photophysical and chemical properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
38226-50-5 |
|---|---|
Fórmula molecular |
C20H21NO2S |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)phenyl]-2-naphthalen-2-ylsulfinylethanol |
InChI |
InChI=1S/C20H21NO2S/c1-21(2)18-10-7-16(8-11-18)20(22)14-24(23)19-12-9-15-5-3-4-6-17(15)13-19/h3-13,20,22H,14H2,1-2H3 |
Clave InChI |
LRRXOQACLLZTSB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(CS(=O)C2=CC3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















